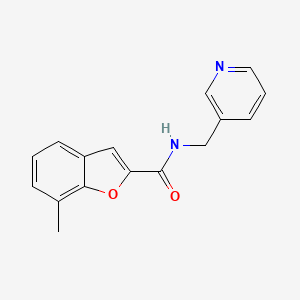
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide, also known as P7C3, is a chemical compound that has gained significant attention in the scientific community due to its potential neuroprotective properties. P7C3 was first discovered in 2010 by a team of researchers led by Andrew Pieper at the University of Texas Southwestern Medical Center. Since then, numerous studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of P7C3.
Wirkmechanismus
The exact mechanism of action of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is still not fully understood. However, it has been proposed that this compound acts by increasing the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in energy metabolism and DNA repair. This compound has also been shown to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of NAD+ in the brain, which has been linked to improved cognitive function and increased lifespan. This compound has also been shown to increase the expression of genes involved in neuronal survival and growth, such as BDNF and VEGF. Moreover, this compound has been shown to reduce inflammation and oxidative stress, which are known to contribute to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is its neuroprotective properties, which make it a promising candidate for the development of new therapies for neurodegenerative diseases. This compound has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide. One area of research could focus on the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Another area of research could investigate the potential of this compound as a therapeutic agent for a range of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further studies could investigate the underlying mechanisms of this compound's neuroprotective properties and its effects on other physiological systems.
Synthesemethoden
The synthesis of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 2-aminobenzofuran with 4-pyridinemethanol to form the intermediate, N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide. This intermediate is then reacted with methyl iodide to produce this compound, which is the final product. The synthesis method has been optimized over the years to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. This compound has also been found to protect against neuronal cell death induced by various insults, such as ischemia, traumatic brain injury, and neurotoxicity. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-2-4-13-9-14(20-15(11)13)16(19)18-10-12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCWXWXCILCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)

![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)
![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)

![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)
![[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)
